Fmoc-2,4-dimethyl-dl-phenylalanine

Übersicht

Beschreibung

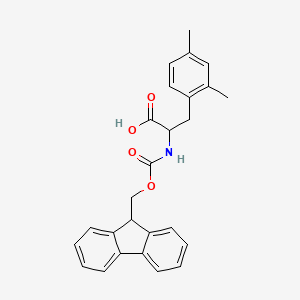

Fmoc-2,4-dimethyl-dl-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,4-dimethyl-dl-phenylalanine. This modification is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,4-dimethyl-dl-phenylalanine typically involves the protection of the amino group of 2,4-dimethyl-dl-phenylalanine with the Fmoc group. This can be achieved through the reaction of 2,4-dimethyl-dl-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-2,4-dimethyl-dl-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The Fmoc group is commonly removed using piperidine in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-DM-Phe is predominantly utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the protection of the amino group during coupling reactions, which is essential for preventing side reactions. This capability makes Fmoc-DM-Phe particularly valuable in constructing complex peptide sequences with high purity and yield.

Self-Assembly and Hydrogel Formation

Recent studies have demonstrated that Fmoc-DM-Phe can self-assemble into nanostructures such as hydrogels. These hydrogels are formed through π-π stacking and hydrophobic interactions, making them suitable for applications in drug delivery systems and tissue engineering. The ability to form structured networks enhances their biocompatibility and tunability for various biomedical applications .

Protein Engineering

Due to its hydrophobic nature, Fmoc-DM-Phe is employed in designing proteins with enhanced stability and functionality. The incorporation of this compound into peptides can significantly influence their folding, stability, and interaction with biological targets.

Antimicrobial Properties

Fmoc-DM-Phe exhibits notable antimicrobial activity against Gram-positive bacteria. Its surfactant-like properties disrupt bacterial membranes at higher concentrations. At lower concentrations, it inhibits bacterial growth by reducing intracellular glutathione levels. This dual mechanism highlights its potential as an antibacterial agent in therapeutic formulations .

Drug Development

The compound is being explored for developing new therapeutic agents aimed at targeting hydrophobic pockets in proteins. Its ability to enhance the stability of peptides makes it a candidate for drug delivery systems that require precise interaction with biological targets .

Material Science

In material science, Fmoc-DM-Phe contributes to creating novel materials like hydrogels that can self-assemble into structured networks. These materials have potential applications in various fields, including biomedicine and environmental science .

Case Studies

Wirkmechanismus

The mechanism of action of Fmoc-2,4-dimethyl-dl-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved in its action are primarily related to its use in peptide synthesis and the formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-phenylalanine: Similar to Fmoc-2,4-dimethyl-dl-phenylalanine but without the methyl groups on the phenyl ring.

Fmoc-3,4,5-trifluoro-D-phenylalanine: Contains trifluoromethyl groups instead of methyl groups.

Fmoc-3-chloro-L-phenylalanine: Contains a chlorine atom on the phenyl ring.

Uniqueness

This compound is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This modification can affect the reactivity and selectivity of the compound in peptide synthesis and other chemical reactions .

Biologische Aktivität

Fmoc-2,4-dimethyl-DL-phenylalanine (Fmoc-2,4-DmPhe) is a modified amino acid that plays a significant role in peptide synthesis and has garnered attention for its unique biological activities. This article delves into the compound's biological interactions, applications, and research findings, providing a comprehensive overview of its significance in biochemical contexts.

Chemical Structure and Synthesis

Fmoc-2,4-DmPhe is characterized by the presence of two methyl groups at the 2 and 4 positions of the phenylalanine ring, which influences its hydrophobicity and steric properties. The synthesis typically involves the protection of the amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) group through a condensation reaction with Fmoc chloride in an organic solvent like dichloromethane, often facilitated by bases such as N,N-diisopropylethylamine (DIEA) .

Interaction with Biomolecules

Research indicates that Fmoc-2,4-DmPhe interacts with various biomolecules through hydrophobic and aromatic interactions. These interactions are crucial for peptide bond formation and influence the physical properties of synthesized peptides, including their stability and bioactivity . The specific substitution pattern of Fmoc-2,4-DmPhe enhances its ability to form stable structures in aqueous environments.

Antimicrobial Properties

Fmoc-phenylalanine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Fmoc-2,4-DmPhe shows surfactant-like properties that correlate with its minimum inhibitory concentrations. At lower concentrations, it inhibits bacterial growth by entering cells and reducing glutathione levels. In contrast, higher concentrations lead to oxidative stress and membrane disruption, ultimately resulting in bacterial cell death .

Hydrogel Formation

The compound's ability to form hydrogels is noteworthy. Fmoc-2,4-DmPhe can self-assemble into fibrous structures that exhibit mechanical rigidity and biocompatibility. These hydrogels have been explored for applications in tissue engineering due to their capacity to support cell adhesion and proliferation . The gels formed from Fmoc-protected dipeptides have been shown to encapsulate drugs effectively, making them potential candidates for drug delivery systems .

Study on Antibacterial Activity

A study focused on the antibacterial properties of Fmoc-phenylalanine derivatives revealed that these compounds could effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to their ability to disrupt bacterial membranes at higher concentrations while maintaining lower toxicity to mammalian cells .

Self-Assembly Mechanisms

Research has demonstrated that Fmoc-2,4-DmPhe can undergo self-assembly into amyloid-like structures under certain conditions. This property is significant in understanding its behavior in biological systems and potential implications in diseases related to protein misfolding . The self-assembly is influenced by environmental factors such as pH and concentration.

Comparative Analysis of Related Compounds

The following table compares Fmoc-2,4-DmPhe with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-3,4-dihydroxy-L-phenylalanine | Hydroxyl groups at positions 3 and 4 | Enhanced hydrophilicity; different reactivity |

| Fmoc-4-methyl-L-phenylalanine | Methyl group at position 4 | Less hydrophobic than 2,4-dimethyl derivative |

| Fmoc-3-chloro-L-phenylalanine | Chlorine atom at position 3 | Unique electronic effects impacting reactivity |

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBSNHLSKRVUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.